molecular formula C12H17N B14528246 1H-Indole, 2-ethyl-2,3-dihydro-1,5-dimethyl- CAS No. 62379-14-0

1H-Indole, 2-ethyl-2,3-dihydro-1,5-dimethyl-

Cat. No.: B14528246
CAS No.: 62379-14-0
M. Wt: 175.27 g/mol
InChI Key: JJTPYWHMOVGCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole, 2-ethyl-2,3-dihydro-1,5-dimethyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural compounds, including alkaloids and plant hormones . This particular compound features an indole core with ethyl and methyl substitutions, which can influence its chemical properties and biological activities.

Preparation Methods

The synthesis of indole derivatives can be achieved through various methods, including classical and modern synthetic routes. Some common methods include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency of these methods.

Chemical Reactions Analysis

1H-Indole, 2-ethyl-2,3-dihydro-1,5-dimethyl- can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride

Properties

CAS No.

62379-14-0

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2-ethyl-1,5-dimethyl-2,3-dihydroindole

InChI

InChI=1S/C12H17N/c1-4-11-8-10-7-9(2)5-6-12(10)13(11)3/h5-7,11H,4,8H2,1-3H3

InChI Key

JJTPYWHMOVGCFH-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=C(N1C)C=CC(=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.